molecular formula C8H4Cl2N2 B15069970 4,5-Dichloro-1,8-naphthyridine CAS No. 1260815-87-9

4,5-Dichloro-1,8-naphthyridine

Cat. No.: B15069970
CAS No.: 1260815-87-9
M. Wt: 199.03 g/mol
InChI Key: NMRSJWPNKLMWAC-UHFFFAOYSA-N
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Description

4,5-Dichloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused pyridine ring structures, which impart unique chemical and biological properties. This compound, specifically, has two chlorine atoms substituted at the 4th and 5th positions of the 1,8-naphthyridine core, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1,8-naphthyridine typically involves the chlorination of 1,8-naphthyridine. One common method is the direct chlorination using reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at elevated temperatures to ensure complete chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 1,8-naphthyridine is fed into a reactor with chlorinating agents. The reaction conditions are optimized for high yield and purity, often involving catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Scientific Research Applications

4,5-Dichloro-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,5-Dichloro-1,8-naphthyridine exerts its effects is primarily through its interaction with biological macromolecules. The chlorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1,8-Naphthyridine: The parent compound without chlorine substitutions.

    4-Chloro-1,8-naphthyridine: A mono-chlorinated derivative.

    5-Chloro-1,8-naphthyridine: Another mono-chlorinated derivative.

Uniqueness: 4,5-Dichloro-1,8-naphthyridine is unique due to the presence of two chlorine atoms, which significantly alter its chemical reactivity and biological activity compared to its mono-chlorinated counterparts. The dual substitution enhances its potential for forming diverse derivatives and its effectiveness in various applications.

Properties

CAS No.

1260815-87-9

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

IUPAC Name

4,5-dichloro-1,8-naphthyridine

InChI

InChI=1S/C8H4Cl2N2/c9-5-1-3-11-8-7(5)6(10)2-4-12-8/h1-4H

InChI Key

NMRSJWPNKLMWAC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CC=N2)Cl

Origin of Product

United States

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